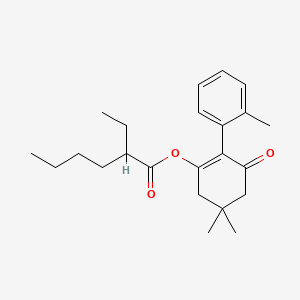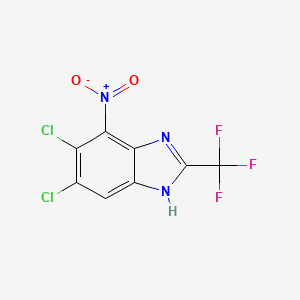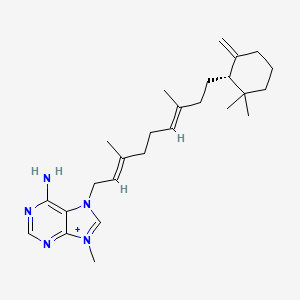
p-Hydroxy-Bz-Ala-Phe-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
p-Hydroxy-Bz-Ala-Phe-OH is a synthetic peptide compound composed of p-hydroxybenzyl, alanine, and phenylalanine residues
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of p-Hydroxy-Bz-Ala-Phe-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: The first amino acid, protected at the N-terminus, is attached to the resin.
Deprotection: The protecting group is removed to expose the amino group.
Addition of Subsequent Amino Acids: Each subsequent amino acid, protected at the N-terminus and side chains, is coupled to the growing peptide chain.
Cleavage and Purification: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves rigorous quality control measures to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
p-Hydroxy-Bz-Ala-Phe-OH can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the p-hydroxybenzyl moiety can be oxidized to form quinones.
Reduction: Reduction reactions can target the carbonyl groups in the peptide backbone.
Substitution: The aromatic ring of the p-hydroxybenzyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
p-Hydroxy-Bz-Ala-Phe-OH has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study peptide synthesis and reactions.
Biology: Researchers use it to investigate protein-protein interactions and enzyme-substrate specificity.
Medicine: The compound is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the development of new materials and as a standard in analytical techniques.
Mecanismo De Acción
The mechanism of action of p-Hydroxy-Bz-Ala-Phe-OH involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The p-hydroxybenzyl group plays a crucial role in these interactions, often forming hydrogen bonds and hydrophobic interactions with the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
p-Hydroxybenzylalanine: Similar in structure but lacks the phenylalanine residue.
p-Hydroxyphenylalanine: Contains the p-hydroxybenzyl and phenylalanine moieties but lacks the alanine residue.
Uniqueness
p-Hydroxy-Bz-Ala-Phe-OH is unique due to its specific combination of p-hydroxybenzyl, alanine, and phenylalanine residues. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Propiedades
Fórmula molecular |
C19H20N2O5 |
|---|---|
Peso molecular |
356.4 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[(4-hydroxybenzoyl)amino]propanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C19H20N2O5/c1-12(20-18(24)14-7-9-15(22)10-8-14)17(23)21-16(19(25)26)11-13-5-3-2-4-6-13/h2-10,12,16,22H,11H2,1H3,(H,20,24)(H,21,23)(H,25,26)/t12-,16-/m0/s1 |
Clave InChI |
YFRDJBIRQUPNRA-LRDDRELGSA-N |
SMILES isomérico |
C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)C2=CC=C(C=C2)O |
SMILES canónico |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C2=CC=C(C=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![1H-Xantheno[2,1,9-def]isoquinoline-1,3(2H)-dione, 2-(2-hydroxypropyl)-9-methoxy-](/img/structure/B13777077.png)



